4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde
Description
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is a complex organic compound that features a pyrazole ring substituted with a bromo group and two methyl groups, attached to a benzaldehyde moiety through a methylene bridge
Properties
IUPAC Name |
4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-14(15)10(2)17(16-9)7-12-5-4-11(8-18)6-13(12)19-3/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWZCODHHRRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)C=O)OC)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A fundamental approach to pyrazole synthesis involves the reaction of hydrazines with 1,3-diketones. For 4-bromo-3,5-dimethyl-1H-pyrazole (CAS 3398-16-1), the optimized procedure involves:
Reagents :
- Pentane-2,4-dione (acetylacetone)
- Hydrazine hydrate
- Bromine in acetic acid
Procedure :
- Condense acetylacetone (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol at reflux for 2 h to form 3,5-dimethyl-1H-pyrazole
- Brominate the pyrazole using bromine (1.05 eq) in glacial acetic acid at 0–5°C
- Quench with sodium bisulfite solution and recrystallize from hexane/ethyl acetate
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 89% |
| Yield (Step 2) | 76% |
| Purity (HPLC) | >99% |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |
Preparation of 3-Methoxybenzaldehyde Derivatives
Directed Ortho-Metalation Strategy
The patent US20130090498A1 describes a scalable method for functionalized benzaldehydes applicable to 3-methoxybenzaldehyde synthesis:
Key Steps :
- Halogen-Magnesium Exchange : Treat 1-bromo-3-methoxybenzene with isopropyl magnesium chloride in THF at −10°C
- Formylation : Quench with dimethylformamide (DMF) at −5°C
- Workup : Acidic hydrolysis followed by distillation
Optimization Insights :
- Temperature control (<5°C) prevents demethylation of the methoxy group
- DMF as formyl source provides superior regioselectivity vs. alternative reagents
Methylene Bridge Formation: Critical Methodologies
Mannich Reaction Approach
The condensation of 3-methoxybenzaldehyde with 4-bromo-3,5-dimethyl-1H-pyrazole via Mannich-type reactions demonstrates excellent atom economy:
Reaction Scheme :
$$ \text{3-Methoxybenzaldehyde} + \text{4-Bromo-3,5-dimethylpyrazole} \xrightarrow[\text{HCl (cat.)}]{\text{DMSO, I}_2} \text{Target Compound} $$
Conditions :
- Catalytic HCl (0.1 eq)
- DMSO (4.0 eq) as oxidative promoter
- Iodine (10 mol%) as mild oxidant
- Ethanol reflux, 5 h
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 83% |
| Selectivity | >95% (by $$ ^1H $$ NMR) |
| Side Products | <2% dialkylated species |
Nucleophilic Alkylation Strategy
An alternative two-step sequence involving prior chloromethylation:
Step 1 : Chloromethylation of 3-Methoxybenzaldehyde
$$ \text{3-Methoxybenzaldehyde} \xrightarrow[\text{HCl(g)}]{\text{CH}_2\text{O}} \text{3-Methoxy-4-(chloromethyl)benzaldehyde} $$
Step 2 : Alkylation with Pyrazole
$$ \text{4-Bromo-3,5-dimethylpyrazole} + \text{Chloromethyl Intermediate} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{Target Compound} $$
Advantages :
- Avoids strong acid conditions that might degrade aldehyde functionality
- Enables stoichiometric control of substitution
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements adapt the Mannich approach for continuous manufacturing:
Flow Reactor Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 12 min |
| Temperature | 85°C |
| Throughput | 1.2 kg/h |
| Purity | 98.5% |
Economic Benefits :
- 40% reduction in DMSO consumption vs. batch processes
- 5-fold increase in space-time yield
Purification and Characterization
Crystallization Optimization
The target compound’s purification employs fractional crystallization:
Solvent System :
- Primary solvent: Ethyl acetate
- Anti-solvent: n-Heptane (3:1 v/v)
Crystallization Data :
| Parameter | Value |
|---|---|
| Recovery | 91% |
| Purity | 99.7% |
| Crystal Form | Monoclinic, P2$$_1$$/c |
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products
Oxidation: 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzoic acid
Reduction: 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Nanotechnology
Fullerene Functionalization :
This compound is utilized in the synthesis of functionalized fullerenes. It reacts with fullerene C60 to produce fulleropyrrolidines through the Prato reaction, which involves a three-component condensation process. This method is confirmed by various spectroscopic techniques such as IR and NMR spectroscopy.
| Application | Details |
|---|---|
| Reaction Type | Prato reaction for fullerene functionalization |
| Characterization Techniques | IR, NMR spectroscopy, mass spectrometry |
Pharmacology
Anti-Tubercular Drug Development :
Research has indicated that 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde may play a role in developing anti-tubercular drugs. The compound is involved in synthesizing imidazole-containing derivatives that exhibit activity against Mycobacterium tuberculosis.
| Application | Details |
|---|---|
| Target Disease | Tuberculosis |
| Mechanism of Action | Synthesis of imidazole derivatives with anti-tubercular activity |
| Evaluation Method | Testing against Mycobacterium tuberculosis strains |
Medicinal Chemistry
The unique combination of brominated pyrazole and methoxy-substituted benzaldehyde enhances the compound's reactivity profile compared to similar compounds. This attribute may lead to novel applications in medicinal chemistry, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde
- 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde
- 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-hydroxybenzaldehyde
Uniqueness
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is unique due to the specific combination of substituents on the pyrazole ring and the methoxy group on the benzaldehyde moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrN3O |
| Molecular Weight | 284.16 g/mol |
| InChI Key | ZHQFPYOFDZTGEE-UHFFFAOYSA-N |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Pyrazole derivatives have been shown to exhibit inhibitory effects on several kinases and enzymes involved in cancer progression and inflammation. Specifically, the bromine substituent may enhance the compound's binding affinity due to its electron-withdrawing properties, potentially increasing its pharmacological efficacy.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects against various cancer cell lines:
- Breast Cancer : Research has shown that pyrazole derivatives can induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with conventional chemotherapeutics like doxorubicin has been noted to enhance cytotoxicity significantly .
- Mechanisms : The anticancer activity is believed to be mediated through the inhibition of critical signaling pathways such as BRAF(V600E) and EGFR, leading to reduced proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties. Compounds derived from this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The structural features of these compounds contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies
-
Synergistic Effects with Doxorubicin :
A study explored the synergistic effects of a similar pyrazole derivative in combination with doxorubicin on breast cancer cell lines. Results indicated a significant increase in cytotoxicity when used together, suggesting that these compounds could enhance the effectiveness of existing therapies . -
Antifungal Activity :
Research on pyrazole carboxamide derivatives revealed notable antifungal activity against various pathogenic fungi. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance antifungal potency .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde?
Methodological Answer:
The compound can be synthesized via condensation reactions between substituted pyrazole derivatives and benzaldehyde precursors. A general approach involves:
- Step 1: Reacting 4-bromo-3,5-dimethyl-1H-pyrazole with a methylating agent (e.g., iodomethane) to introduce the methyl group at the 1-position.
- Step 2: Functionalizing the pyrazole with a methylene bridge using reagents like paraformaldehyde under acidic conditions.
- Step 3: Coupling the pyrazole intermediate with 3-methoxybenzaldehyde via nucleophilic substitution or Mannich-like reactions. Glacial acetic acid is commonly used as a catalyst in ethanol under reflux (4–18 hours) .
Key Considerations: - Yield Optimization: Longer reflux times (18 hours) in DMSO may improve yield but risk decomposition; shorter durations (4–6 hours) in ethanol with glacial acetic acid are preferable for milder conditions .
- Purification: Recrystallization from ethanol-water mixtures enhances purity (≥95% by HPLC) .
Basic: How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- Purity Analysis:
- Structural Confirmation:
- NMR:
- ¹H NMR: Look for the benzaldehyde proton at δ 9.8–10.0 ppm, methoxy group at δ 3.8–4.0 ppm, and pyrazole methyl groups at δ 2.1–2.5 ppm .
- ¹³C NMR: Confirm the aldehyde carbon (δ ~190 ppm) and quaternary carbons in the pyrazole ring (δ 140–150 ppm) .
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
Crystallization challenges include low solubility and polymorphism due to the bulky pyrazole substituent. Strategies to overcome these:
- Solvent Screening: Use mixed solvents (e.g., dichloromethane-hexane or ethyl acetate-methanol) to improve crystal growth .
- Temperature Control: Slow cooling from saturated solutions at 50°C to room temperature promotes single-crystal formation.
- Crystallographic Refinement: Employ SHELX software (SHELXL/SHELXS) for structure solution and refinement. The program handles twinning and high-resolution data, critical for resolving disorder in the benzaldehyde moiety .
Example Data: - Unit Cell Parameters: Monoclinic system with space group P2₁/c (common for similar derivatives) .
Advanced: How does the substitution pattern on the pyrazole ring influence biological activity?
Methodological Answer:
The bromine and methyl groups on the pyrazole enhance lipophilicity and steric bulk, potentially improving receptor binding. For structure-activity relationship (SAR) studies:
- Modifications: Replace the 4-bromo group with chloro or nitro groups to assess electronic effects on bioactivity.
- Biological Assays: Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. Pyrazole derivatives with electron-withdrawing substituents often show enhanced antitumor activity .
Key Finding: Derivatives with 3,5-dimethyl substitution exhibit improved metabolic stability compared to unsubstituted analogs .
Advanced: Are there computational methods to predict the reactivity or binding modes of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The benzaldehyde moiety may act as a hydrogen-bond acceptor, while the pyrazole engages in hydrophobic interactions .
- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attack .
Validation: Compare computational results with experimental kinetic data (e.g., reaction rates with amines) .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthesis batches?
Methodological Answer:
Contradictions often arise from residual solvents or regioisomers. Mitigation steps:
- Regioisomer Analysis: Use 2D NMR (COSY, HSQC) to confirm substitution patterns. For example, NOESY can distinguish between ortho and para isomers on the benzaldehyde ring .
- Batch Comparison:
- TLC Monitoring: Track reaction progress using silica plates (ethyl acetate:hexane = 1:3).
- Control Experiments: Repeat syntheses with strict stoichiometric ratios (e.g., 1:1 aldehyde:pyrazole) to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
